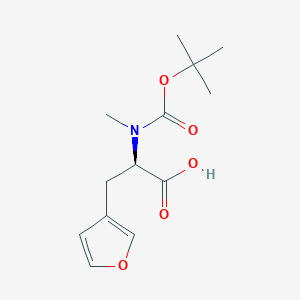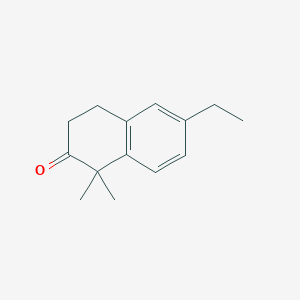
6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes Naphthalenes are known for their aromatic properties and are widely used in various chemical industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Alkylation: Introduction of ethyl and methyl groups to a naphthalene precursor.
Cyclization: Formation of the dihydronaphthalene ring structure.
Oxidation/Reduction: Adjusting the oxidation state to achieve the desired ketone functional group.
Industrial Production Methods
Industrial production may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted naphthalenes.
Applications De Recherche Scientifique
6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Investigation of pharmacological properties.
Industry: Use in the production of dyes, fragrances, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In an industrial context, it might act as a precursor or intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydronaphthalene: A simpler dihydronaphthalene derivative.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully hydrogenated naphthalene derivative.
Naphthalene: The parent aromatic hydrocarbon.
Uniqueness
6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
6-ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-10-5-7-12-11(9-10)6-8-13(15)14(12,2)3/h5,7,9H,4,6,8H2,1-3H3 |
Clé InChI |
NNEHKVQDMABNNY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(C(=O)CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)

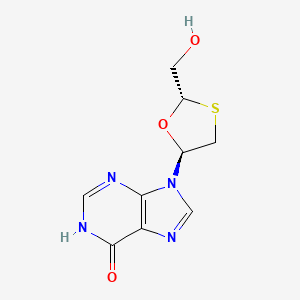
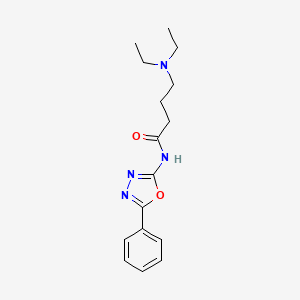
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
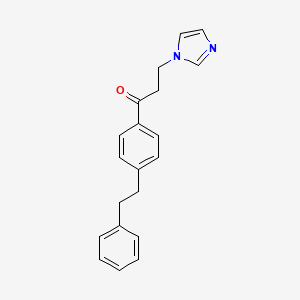
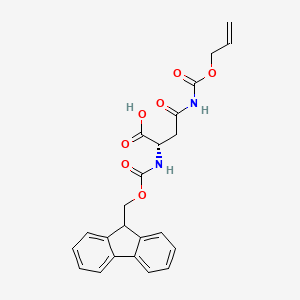

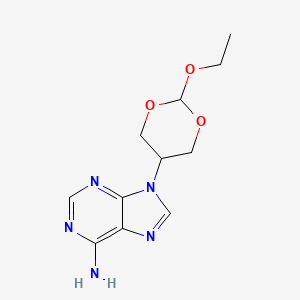
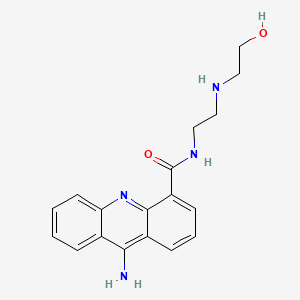
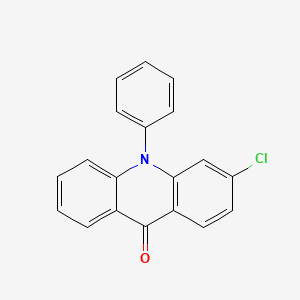
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
